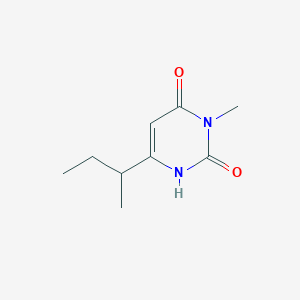

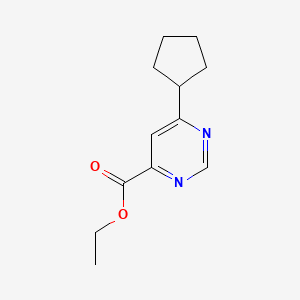

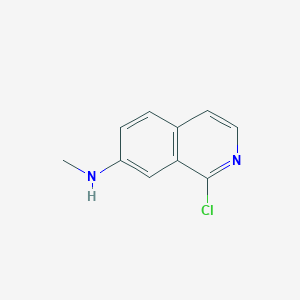

![molecular formula C10H9ClN2O B1490516 5-[氯(苯基)甲基]-3-甲基-1,2,4-噁二唑 CAS No. 1152582-45-0](/img/structure/B1490516.png)

5-[氯(苯基)甲基]-3-甲基-1,2,4-噁二唑

描述

The compound “5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

Oxadiazoles are planar, aromatic compounds. They can participate in pi stacking interactions and hydrogen bonding, which can influence their physical and chemical properties .

Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Oxadiazoles are generally stable, aromatic compounds. They are often crystalline solids at room temperature .

科学研究应用

抗菌活性

Rai等人(2010年)和Rai等人(2009年)的研究表明,5-[氯(苯基)甲基]-3-甲基-1,2,4-噁二唑衍生物表现出显著的抗菌活性。这些化合物已经对诸如枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌等各种细菌菌株进行了测试,显示出显著的最小抑制浓度(MICs)(Rai et al., 2010); (Rai et al., 2009)。

化学传感器开发

Ma等人(2013年)探讨了1,3,4-噁二唑化合物在开发选择性和比色氟化物化学传感器方面的应用。这些分子在添加氟化物离子后从无色变为黄色,表明在化学传感和环境监测方面具有潜在应用 (Ma et al., 2013)。

发光材料开发

Han等人(2010年)合成了具有用于发光材料开发的性质的1,3,4-噁二唑衍生物。这些化合物显示出光致发光性,可能在光学和材料科学领域有用 (Han et al., 2010)。

杀虫活性

Qi等人(2014年)开发了含有1,3,4-噁二唑环的邻氨基苯甲酰胺类似物,对菜粉蝶(Plutella xylostella)表现出良好的杀虫活性。这表明在农业害虫控制方面具有潜在应用 (Qi等人,2014年)。

缓蚀作用

Kalia等人(2020年)研究了噁二唑衍生物作为控制轻钢溶解的剂。他们的研究表明高缓蚀效率,暗示在材料保护和工程方面的应用 (Kalia et al., 2020)。

作用机制

The mode of action of indole derivatives generally involves their interaction with these receptors, leading to changes in cellular processes. The specific mode of action would depend on the exact structure of the compound and the target it interacts with .

In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indole derivatives would vary depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its ADME properties .

The result of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .

The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the compound’s action, efficacy, and stability. For instance, a study has shown that a substituted pyrazole derivative, which is similar to the compound , exhibited corrosion protection properties for mild steel in an acidic environment .

未来方向

属性

IUPAC Name |

5-[chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUFFUGWCQWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

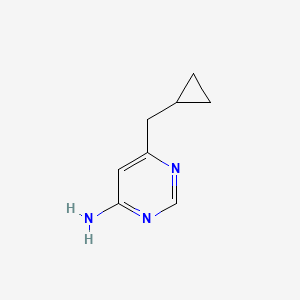

![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)

![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)